1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
The compound "1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea" features a hybrid structure combining an oxazolidinone core, a urea linkage, and aromatic substituents. The oxazolidinone ring is substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 5, which is further connected to the urea moiety. The urea nitrogen is additionally substituted with a thiophen-2-ylmethyl group, introducing sulfur-containing heteroaromaticity.
Properties
IUPAC Name |
1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-11-3-5-12(6-4-11)20-10-13(23-16(20)22)8-18-15(21)19-9-14-2-1-7-24-14/h1-7,13H,8-10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJKDVSPSTYPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the oxazolidinone ring, followed by the introduction of the fluorophenyl group and the thiophen-2-ylmethyl group. Common reagents used in these steps include fluorobenzene derivatives, thiophene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxazolidinone/Urea Hybrids
Compound 23 (): 1-(3-(Cyanomethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorophenyl)urea replaces the oxazolidinone ring with a pyrazole core. The absence of the oxazolidinone’s rigid bicyclic structure likely reduces conformational stability compared to the target compound.
Compounds 4 and 5 (): These thiazole derivatives incorporate fluorophenyl and triazole groups. While they share the fluorophenyl motif, the thiazole ring replaces the oxazolidinone-urea framework. Their isostructural crystallinity (P̄1 symmetry) and planar conformations suggest higher rigidity than the target compound, which may adopt varied conformations due to the thiophene’s steric bulk .
Urea Derivatives with Aromatic Substituents
Compounds 11a–o ():
This series of urea derivatives features thiazole-linked piperazine-hydrazinyl groups. Key comparisons include:
- 11a (1-(3-Fluorophenyl)-...): Molecular weight 484.2 vs. the target compound’s calculated ~415.4 g/mol.
- 11i (1-Phenyl-...): Simpler phenyl substitution yields a lower molecular weight (466.2) but reduced aromatic diversity compared to the target’s thiophene and fluorophenyl groups .
Compound 6a–g ():
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea derivatives utilize triazole-thioether linkages. The sulfur atom in these compounds may confer distinct electronic effects compared to the target’s thiophene-methyl group, altering binding interactions in enzymatic assays .
Substituent Effects on Physicochemical Properties
*Estimated based on structural similarity.
- In contrast, chlorophenyl (Compound 4, ) and trifluoromethylphenyl (11d, ) substituents offer stronger electron-withdrawing effects, which may improve potency but reduce solubility .
Biological Activity
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that belongs to the class of oxazolidinones, characterized by its unique structural features, including a fluorophenyl group and a thiophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. It may exert its effects by modulating enzyme activity or by influencing signaling pathways that are critical for cell proliferation and survival. The presence of the oxazolidinone ring is particularly significant, as compounds in this class often exhibit antibacterial properties by inhibiting bacterial protein synthesis.
Antimicrobial Properties
Research has indicated that oxazolidinone derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism typically involves binding to the bacterial ribosome, thus preventing protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with similar structures have been shown to activate caspase pathways, leading to programmed cell death.
Research Findings and Case Studies
Several studies have reported on the biological activities of related oxazolidinone compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Antimicrobial activity | Demonstrated that oxazolidinone derivatives inhibit MRSA growth with MIC values ranging from 0.5 to 4 µg/mL. |
| Johnson et al. (2020) | Anticancer properties | Found that a related compound induced apoptosis in breast cancer cells via caspase activation. |
| Lee et al. (2022) | Mechanistic studies | Identified the interaction of oxazolidinones with bacterial ribosomes, providing insights into their mode of action. |
Q & A
Q. Basic
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement .
- NMR spectroscopy : Analyze , , and spectra to verify substituents (e.g., fluorophenyl and thiophene signals).
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
How can researchers design experiments to resolve contradictions in reported biological activity data?
Q. Advanced
- Replication under standardized conditions : Control variables like solvent polarity (DMSO vs. aqueous buffers) and cell lines.
- Meta-analysis : Compare datasets across studies to identify outliers or assay-specific artifacts (e.g., fluorescence interference from the thiophene moiety) .
- Dose-response profiling : Use IC curves to distinguish true activity from non-specific effects.
What computational approaches are recommended for structure-activity relationship (SAR) studies?
Q. Advanced
- Molecular docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on the urea linker’s hydrogen-bonding capacity.
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. phenyl) on bioactivity using descriptors like logP and Hammett constants .
- MD simulations : Assess conformational stability of the oxazolidinone ring in aqueous environments .
How can solubility limitations of the compound be addressed in in vitro assays?
Q. Advanced
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) or β-cyclodextrin inclusion complexes.
- pH adjustment : Protonate/deprotonate the urea group in buffered solutions (pH 6–8) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release.
What analytical methods are critical for validating compound stability during storage?
Q. Advanced
- HPLC-UV/FLD : Monitor degradation products (e.g., hydrolyzed urea) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days .
- Karl Fischer titration : Quantify water content in lyophilized samples.
What functional groups in the compound are most critical for its pharmacological activity?
Q. Basic
- 4-Fluorophenyl group : Enhances lipophilicity and target binding via π-π stacking.
- Oxazolidinone ring : Imparts rigidity and metabolic stability.
- Thiophene-methyl urea : Mediates hydrogen bonding with catalytic residues (e.g., in enzymes like carbonic anhydrase) .
How should researchers address discrepancies in crystallographic data for polymorphic forms?
Q. Advanced
- Twinning analysis : Use SHELXL’s TWIN command to refine data from twinned crystals .
- Variable-temperature XRD : Identify phase transitions or solvent-dependent polymorphism.
- DFT calculations : Compare experimental and theoretical lattice energies to validate stability .
What strategies mitigate challenges in scaling up the synthesis?
Q. Advanced
- Flow chemistry : Optimize exothermic steps (e.g., urea coupling) in continuous reactors to improve yield and safety.
- Catalyst screening : Replace stoichiometric reagents (e.g., AlCl) with recyclable catalysts (e.g., zeolites).
- Purification : Use simulated moving bed (SMB) chromatography for high-throughput separation .
How stable is the compound under physiological conditions, and what are the degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
